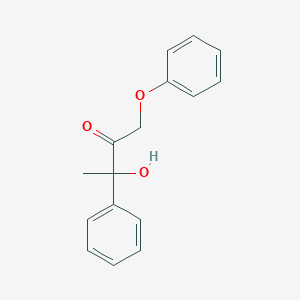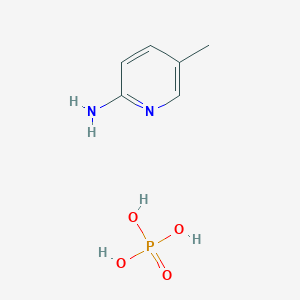![molecular formula C28H46OSn B12537240 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one CAS No. 820250-64-4](/img/structure/B12537240.png)
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Méthodes De Préparation
The synthesis of 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one typically involves the reaction of phenylacetylene with tributyltin hydride in the presence of a catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alkanes or alcohols.
Substitution: The compound can undergo substitution reactions where the tributyltin group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one exerts its effects involves its ability to participate in various chemical reactions. The tributyltin group is particularly reactive, allowing the compound to form bonds with other molecules and participate in complex reaction pathways. Molecular targets and pathways involved include interactions with enzymes, receptors, and other biological molecules .
Comparaison Avec Des Composés Similaires
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one can be compared with similar compounds such as:
1-Phenyl-4-(tributylstannyl)-1H-1,2,3-triazole: This compound has a similar tributyltin group but differs in its overall structure and reactivity.
1-Phenyl-4-(tributylstannyl)but-1-en-3-one: Another compound with a tributyltin group, but with a shorter carbon chain.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for forming complex molecules .
Propriétés
Numéro CAS |
820250-64-4 |
|---|---|
Formule moléculaire |
C28H46OSn |
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
1-phenyl-4-(1-tributylstannylethenyl)oct-1-en-3-one |
InChI |
InChI=1S/C16H19O.3C4H9.Sn/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14;3*1-3-4-2;/h6-10,12-13,15H,2-3,5,11H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
WNLQJHWOQCBHMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)

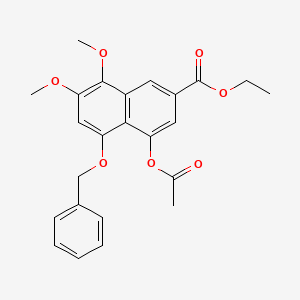


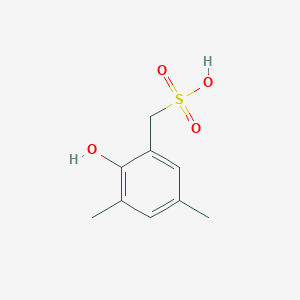
![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)
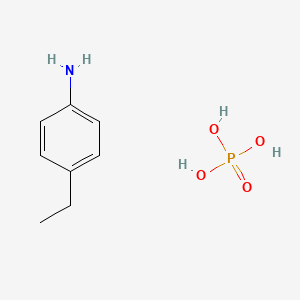
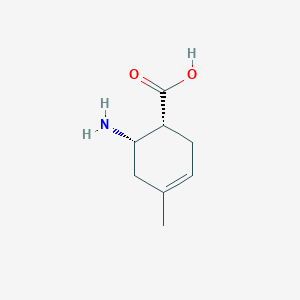
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)

